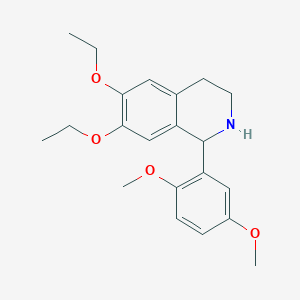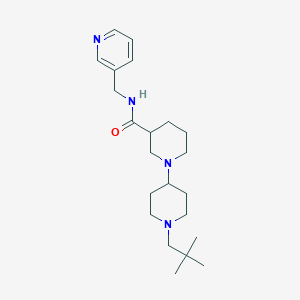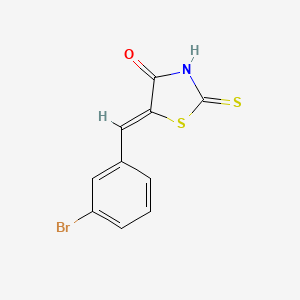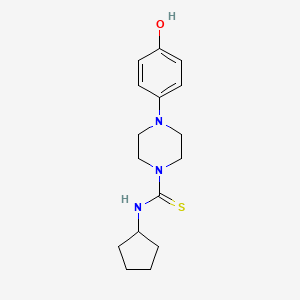
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine, also known as BAY 43-9006, is a synthetic small molecule compound that has been extensively studied for its potential anti-cancer properties. It was first synthesized by Bayer AG in 1998 and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell growth and angiogenesis. As a result, this compound 43-9006 has been investigated as a potential treatment for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Mécanisme D'action
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote cell growth and angiogenesis. This leads to decreased tumor growth and angiogenesis in preclinical models.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases, as mentioned above, which leads to decreased cell growth and angiogenesis. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has several advantages for lab experiments. It is a synthetic small molecule compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential clinical applications.
Orientations Futures
There are several future directions for research on 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006. One potential direction is to investigate its effects on other types of cancer, including breast and lung cancer. Another direction is to study its effects in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand its off-target effects and potential toxicity in normal cells and tissues. Finally, there is a need for clinical trials to determine its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 involves several steps, starting from the reaction of 4-nitrophenol with 2,4,6-trichloropyrimidine to form 2-(4-nitrophenoxy)-4,6-dichloropyrimidine. This intermediate is then reacted with diphenylamine in the presence of a base to yield the final product, this compound 43-9006. The synthesis method has been optimized and improved over the years to increase yield and purity.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-25(27)18-11-13-19(14-12-18)28-22-23-20(16-7-3-1-4-8-16)15-21(24-22)17-9-5-2-6-10-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVASZPJHFBFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6021193.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B6021199.png)
![5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6021208.png)

![3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6021219.png)
![2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021229.png)
![2-(2-methoxyphenyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6021240.png)
![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)
![3-methoxy-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B6021262.png)


![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)
